

hydrogen phosphate chemical formula and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydrogen phosphate*

Cat. No.: *B8739917*

[Get Quote](#)

An In-depth Technical Guide to **Hydrogen Phosphate**: Chemical Formula, Structure, and Experimental Protocols

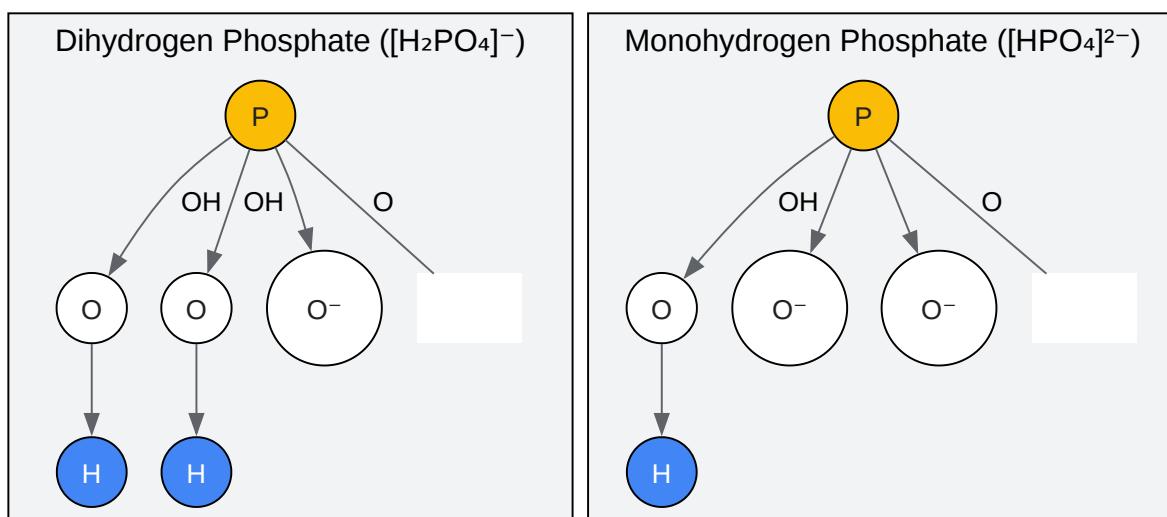
Introduction

Hydrogen phosphate is a term for anions derived from phosphoric acid (H_3PO_4) through the loss of one or more protons. These ions are fundamental in chemistry and biology, playing crucial roles in buffering systems, biochemical energy transfer, and as structural components of nucleic acids.^{[1][2]} This guide provides a detailed overview of the two primary forms of **hydrogen phosphate**: **dihydrogen phosphate** and **monohydrogen phosphate**, focusing on their chemical formulas, structures, and relevant experimental methodologies.

Chemical Formula and Nomenclature

The term "**hydrogen phosphate**" can refer to two distinct ionic species, which are sequential conjugate bases of phosphoric acid.^[3]

- **Dihydrogen Phosphate**: Formed by the loss of one proton from phosphoric acid, this monovalent anion has the chemical formula $[H_2PO_4]^-$.^{[4][5][6]}
- **Monohydrogen Phosphate** (or **Hydrogen Phosphate**): Formed by the loss of two protons from phosphoric acid, this divalent anion has the chemical formula $[HPO_4]^{2-}$.^{[1][2][7][8]} It is the conjugate base of **dihydrogen phosphate**.^{[4][7][8]}


Chemical Structure

Both **hydrogen phosphate** ions feature a central phosphorus atom tetrahedrally coordinated to four oxygen atoms.^{[2][4][8]} The key distinction lies in the number of attached hydrogen atoms.

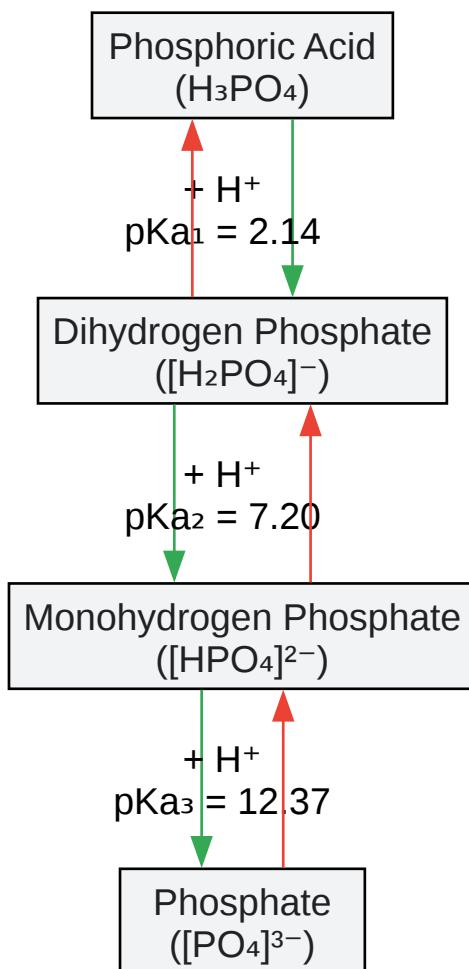
- **Dihydrogen Phosphate** ($[\text{H}_2\text{PO}_4]^-$): The central phosphorus atom is bonded to two hydroxyl (-OH) groups and two oxygen atoms, one of which carries the negative charge.^{[4][5]}
- **Monohydrogen Phosphate** ($[\text{HPO}_4]^{2-}$): The central phosphorus atom is bonded to one hydroxyl (-OH) group and three oxygen atoms, with the negative charge delocalized among the oxygen atoms.^{[1][2][8]}

The structure of these ions allows for significant hydrogen bonding, which contributes to the high water solubility of their corresponding salts.^[1]

Chemical Structures of Hydrogen Phosphate Ions

[Click to download full resolution via product page](#)

Figure 1. Tetrahedral structures of **hydrogen phosphate** ions.


Quantitative Physicochemical Data

The properties of **hydrogen phosphate** ions are critical for their function, particularly in biological and chemical buffering systems. The acid-base equilibria are governed by the dissociation constants (pKa) of phosphoric acid.

Property	Dihydrogen Phosphate ($[\text{H}_2\text{PO}_4]^-$)	Monohydrogen Phosphate ($[\text{HPO}_4]^{2-}$)	Unit	Reference(s)
Molar Mass	96.987	95.979	g/mol	[5] [9]
pKa Values (of Conjugate Acid at 25°C)				
pKa ₁ ($\text{H}_3\text{PO}_4 \rightleftharpoons \text{H}_2\text{PO}_4^- + \text{H}^+$)	2.14	-		[5]
pKa ₂ ($\text{H}_2\text{PO}_4^- \rightleftharpoons \text{HPO}_4^{2-} + \text{H}^+$)	7.20	7.20		[5]
pKa ₃ ($\text{HPO}_4^{2-} \rightleftharpoons \text{PO}_4^{3-} + \text{H}^+$)	-	12.37		[5]
Structural Parameters				
P-O Bond Length	~1.53	~1.53	Å	[10]
O-P-O Bond Angle	~109.5	~109.5	Degrees	[11]

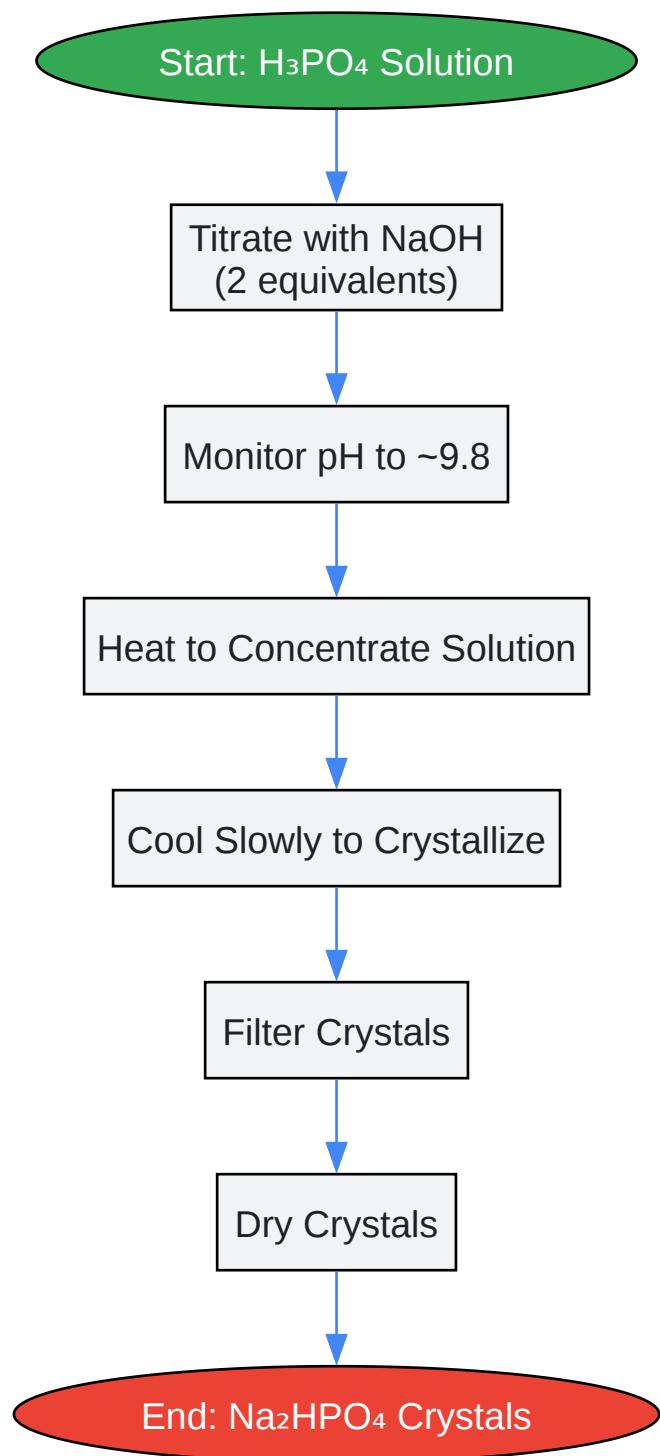
Table 1: Summary of Quantitative Data for **Hydrogen Phosphate** Ions.

The pKa₂ value of 7.20 is particularly significant as it is very close to physiological pH (~7.4), making the H₂PO₄⁻ / HPO₄²⁻ pair the primary intracellular phosphate buffer system.[\[4\]](#)[\[8\]](#)

[Click to download full resolution via product page](#)

Figure 2. Acid-base equilibria of phosphoric acid.

Experimental Protocols


Synthesis of a Hydrogen Phosphate Salt

Hydrogen phosphate salts are typically prepared by the neutralization of phosphoric acid with a suitable base. The final product depends on the stoichiometry of the reactants.

Protocol: Preparation of Disodium **Hydrogen Phosphate** (Na_2HPO_4)

- Reaction Setup: Prepare a solution of phosphoric acid (H_3PO_4) of a known concentration in a beaker placed on a magnetic stirrer.

- Neutralization: Slowly add a standardized solution of sodium hydroxide (NaOH) to the phosphoric acid solution while monitoring the pH. The reaction is as follows: $\text{H}_3\text{PO}_4 + 2\text{NaOH} \rightarrow \text{Na}_2\text{HPO}_4 + 2\text{H}_2\text{O}$ ^{[12][13]}
- Endpoint Determination: The addition of NaOH is continued until the pH of the solution stabilizes around 9.8. At this pH, the **monohydrogen phosphate** ion ($[\text{HPO}_4]^{2-}$) is the predominant species.^[3]
- Crystallization: Concentrate the resulting solution by heating to induce crystallization.^[14] Allow the solution to cool slowly to form crystals of disodium **hydrogen phosphate**.
- Isolation and Drying: Filter the crystals from the mother liquor using a Buchner funnel. Wash the collected crystals with a small amount of cold deionized water and then dry them in an oven or desiccator to a constant weight.

[Click to download full resolution via product page](#)

Figure 3. Workflow for synthesizing disodium **hydrogen phosphate**.

Analytical Determination of Phosphate Concentration

The ascorbic acid method is a widely used colorimetric technique for determining the concentration of orthophosphate in a sample.

Protocol: Ascorbic Acid Method (Molybdenum Blue Method)

This method relies on the reaction of orthophosphate with ammonium molybdate and antimony potassium tartrate in an acidic medium to form an antimony-phospho-molybdate complex.[15] This complex is then reduced by ascorbic acid to form a intensely blue-colored complex, the absorbance of which is proportional to the phosphate concentration.[15][16]

- Sample Preparation: If necessary, digest the sample to convert all forms of phosphorus to orthophosphate. Filter the sample to remove any particulate matter.
- Reagent Preparation:
 - Combined Reagent: Prepare a solution containing ammonium molybdate, antimony potassium tartrate, and ascorbic acid in a sulfuric acid medium.
- Reaction:
 - Add a precise volume of the combined reagent to a known volume of the sample (and to a series of standard phosphate solutions for calibration).
 - Mix thoroughly and allow the color to develop for a specific time period (e.g., 10-30 minutes) at room temperature.
- Spectrophotometric Measurement:
 - Measure the absorbance of the blue complex in each standard and sample solution at a wavelength of 880 nm using a spectrophotometer.[15][17] Use a reagent blank to zero the instrument.
- Quantification:
 - Construct a calibration curve by plotting the absorbance of the standard solutions against their known phosphate concentrations.

- Determine the phosphate concentration of the sample by interpolating its absorbance on the calibration curve.[16]

Conclusion

The **hydrogen phosphate** ions, H_2PO_4^- and HPO_4^{2-} , are central to a vast range of chemical and biological processes. Their structure, characterized by a tetrahedral phosphate core, and their acid-base properties make them effective buffers near neutral pH. The well-established protocols for their synthesis and quantification enable precise control and analysis in research and industrial applications, from the formulation of pharmaceutical salts to environmental water quality testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydrogen Phosphate Formula [softschools.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Phosphate - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Dihydrogen phosphate - Wikipedia [en.wikipedia.org]
- 6. Dihydrogenphosphate | $\text{H}_2\text{O}_4\text{P}^-$ | CID 1003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Monohydrogen phosphate - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Hydrogen phosphate | HO_4P^-2 | CID 3681305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Structure Determination of Phosphoric Acid and Phosphate Ions in Aqueous Solution Using EXAFS Spectroscopy and Large Angle X-ray Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]

- 12. Sodium Hydrogen Phosphate Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 13. Sodium hydrogen phosphate Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 14. youtube.com [youtube.com]
- 15. asdlib.org [asdlib.org]
- 16. canterbury.ac.nz [canterbury.ac.nz]
- 17. helda.helsinki.fi [helda.helsinki.fi]
- To cite this document: BenchChem. [hydrogen phosphate chemical formula and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8739917#hydrogen-phosphate-chemical-formula-and-structure\]](https://www.benchchem.com/product/b8739917#hydrogen-phosphate-chemical-formula-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com